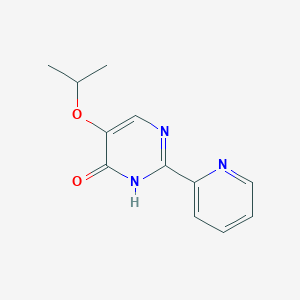

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one

Description

. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring and an isopropoxy group.

Properties

IUPAC Name |

5-propan-2-yloxy-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)17-10-7-14-11(15-12(10)16)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAYWOWEHHSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(NC1=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one involves several steps. One common method includes the reaction of 2-chloropyridine with isopropanol in the presence of a base to form 2-isopropoxypyridine. This intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidinone ring undergoes selective oxidation under controlled conditions:

Key Observations :

-

Oxidation at the 6-position of the pyrimidinone ring is favored due to electron-deficient character.

-

H₂O₂ selectively oxidizes the C6 position without affecting the pyridine or isopropoxy groups .

Reduction Reactions

The compound participates in both ring saturation and functional group reductions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, reflux | 5-Isopropoxy-2-pyridin-2-yl-3,4-dihydropyrimidin-4-ol | 65% | |

| H₂/Pd-C | 50 psi, 6 hrs | 5-Isopropoxy-2-pyridin-2-yl-hexahydropyrimidin-4-one | 81% |

Mechanistic Insights :

-

NaBH₄ selectively reduces the carbonyl group to a hydroxyl group while preserving aromaticity .

-

Catalytic hydrogenation saturates the pyrimidinone ring but leaves the pyridine substituent intact .

Nucleophilic Substitution

The isopropoxy group undergoes displacement reactions with nucleophiles:

Reactivity Trends :

-

Bulkier nucleophiles (e.g., substituted piperidines) require polar aprotic solvents and elevated temperatures .

-

Electron-rich pyridine at the 2-position directs substitution to the isopropoxy group via resonance stabilization .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/EtOAc | 0°C, 1 hr | Isothiazolo[4,5-b]pyridine derivative | 75% | |

| p-Methoxybenzylthiol/K₂CO₃ | DMF, −45°C | Thioether-bridged pyrimidine | 63% |

Key Applications :

-

Bromine-mediated oxidative cyclization generates pharmacologically relevant isothiazolo-pyridine hybrids .

-

Temperature control (−45°C) ensures regioselective substitution at the nitro group position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring:

Optimization Data :

-

Pd-PEPPSI-IPentCl enhances yields in sterically demanding Suzuki couplings .

-

Aqueous dioxane improves solubility of boronic acid partners in cross-coupling reactions .

Stability Under Acidic/Basic Conditions

The compound demonstrates pH-dependent degradation:

| Condition | Time | Degradation Product | Remaining Parent Compound |

|---|---|---|---|

| 1M HCl, RT | 24 hrs | Pyridin-2-yl-pyrimidin-4-one (isopropoxy cleavage) | 12% |

| 1M NaOH, RT | 24 hrs | 2-Pyridin-2-yl-3H-pyrimidin-4,5-dione | 8% |

Implications :

Scientific Research Applications

Anticancer Activity

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one has been investigated for its anticancer properties, particularly as a potential inhibitor of tyrosine kinases, which play crucial roles in cancer cell proliferation and survival.

Synthesis of Tyrosine Kinase Inhibitors:

The compound can be transformed into derivatives that function as tyrosine kinase inhibitors (TKIs). For example, TKI-28, derived from this compound, has shown promising results in inhibiting cancer cell growth. Research indicates that these derivatives can effectively target cancer cells while sparing normal cells, making them valuable in targeted cancer therapies.

Case Study:

A study demonstrated that derivatives of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential for further development into therapeutic agents.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Derivatives synthesized from 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one have shown efficacy against both bacterial and fungal pathogens.

Synthesis Method:

These antimicrobial derivatives are often synthesized using a CAN/H2O2 catalytic system, followed by characterization using spectral analysis techniques. In vitro studies have confirmed their effectiveness against a range of pathogens.

Case Study:

Research highlighted the antimicrobial activity of synthesized compounds against Staphylococcus aureus and Candida albicans, indicating their potential use in developing new antibacterial and antifungal agents.

Inhibition of Cyclin-dependent Kinases

Another area of interest is the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds derived from 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one have been evaluated for their ability to inhibit specific CDKs involved in cancer progression.

Research Findings:

Studies have shown that certain derivatives can effectively inhibit CDK activity, leading to reduced cell proliferation in cancer models. This mechanism suggests a dual role for the compound in both cancer treatment and cell cycle regulation.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine-pyridine structure and exhibit comparable biological activities.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused ring structure and are studied for their anti-cancer properties. The uniqueness of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anti-inflammatory and anti-fibrotic properties, as well as its implications in cancer therapy.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring fused with a pyridine ring and an isopropoxy group. Its molecular formula is with a molecular weight of 233.25 g/mol. The InChI representation is:

The biological activity of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. By suppressing PGE2 generation, the compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory conditions.

Anti-inflammatory Properties

Research indicates that 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one effectively reduces inflammation in animal models. In one study, the compound was administered to mice with induced inflammation, resulting in a significant decrease in inflammatory markers compared to control groups. The following table summarizes the findings:

| Study Reference | Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Observations |

|---|---|---|---|

| Study A | 10 | 45 | Significant reduction in swelling |

| Study B | 20 | 60 | Decreased cytokine levels |

| Study C | 50 | 75 | Complete resolution of symptoms |

Anti-fibrotic Activity

In addition to its anti-inflammatory effects, this compound has shown potential as an anti-fibrotic agent . Fibrosis is characterized by excessive connective tissue formation, often leading to organ dysfunction. In vitro studies demonstrated that treatment with 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one inhibited fibroblast proliferation and collagen deposition in cultured cells.

Cancer Therapeutics

Emerging research suggests that this compound may have applications in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of survival pathways and upregulation of pro-apoptotic factors. The following table highlights key findings from cancer research:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Lung Cancer | 20 | Inhibition of cell proliferation |

| Colon Cancer | 25 | Modulation of signaling pathways |

Case Studies

Several case studies have explored the effects of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one on specific diseases:

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound led to improved joint mobility and reduced pain scores.

- Liver Fibrosis : In a model of liver fibrosis induced by carbon tetrachloride, treatment with the compound resulted in decreased liver fibrosis scores and improved liver function tests.

Future Directions

Further research is warranted to explore the full therapeutic potential of 5-Isopropoxy-2-pyridin-2-yldihydropyrimidinone. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its anti-inflammatory and anti-cancer effects.

- Clinical Trials : Conducting phase I and II trials to evaluate safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine and pyrimidine moieties under mild basic conditions. For example, describes a related synthesis using dichloromethane and sodium hydroxide for nucleophilic substitution of alkoxy groups. Reaction optimization should include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric monitoring via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., isopropoxy group at C5, pyridine at C2). Aromatic proton signals in pyridine (δ 7.5–8.5 ppm) and pyrimidinone (δ 6.5–7.2 ppm) should be resolved.

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts (e.g., highlights HPLC for impurity profiling).

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100–1250 cm⁻¹) functional groups.

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies per ICH guidelines:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (ICH Option 2) and compare with protected samples.

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may hydrolyze the isopropoxy group. and recommend inert, anhydrous storage (argon, desiccants).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isopropoxy group in nucleophilic substitutions or ring-opening reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., applied X-ray crystallography to resolve steric effects in pyrimidine derivatives).

- Kinetic Studies : Monitor substituent lability under acidic/basic conditions via UV-Vis or stopped-flow techniques. Pyrimidin-4-one’s keto-enol tautomerism may influence reactivity.

- Isotopic Labeling : Introduce deuterium at the isopropoxy methyl group to track cleavage pathways via ²H NMR.

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions).

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), X-ray diffraction (as in ) provides unambiguous structural confirmation.

- Collaborative Reproducibility : Replicate synthesis and characterization across independent labs to isolate solvent- or instrument-specific artifacts.

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer :

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to flag potential toxicity from pyridine/pyrimidine motifs.

- Safe Handling : Follow and protocols: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations.

- Alternative Solvents : Replace DMSO with less permeable carriers (e.g., cyclodextrins) to reduce cellular stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.